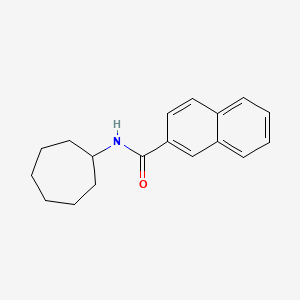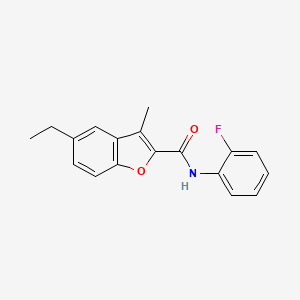
N-benzyl-1-(2-furoyl)-3-phenyl-1H-1,2,4-triazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-1-(2-furoyl)-3-phenyl-1H-1,2,4-triazol-5-amine, commonly known as BFPTA, is a triazole derivative that has been gaining attention in the scientific community due to its potential applications in various fields. BFPTA is a heterocyclic compound that contains a triazole ring, a benzyl group, a furoyl group, and a phenyl group. The synthesis of BFPTA involves the condensation of 2-furoic acid hydrazide with benzylidene acetophenone followed by cyclization with phenyl isothiocyanate.
Mechanism of Action
The exact mechanism of action of BFPTA is not yet fully understood. However, it has been suggested that BFPTA exerts its antimicrobial activity by inhibiting the growth of bacterial and fungal cells. BFPTA has also been found to induce apoptosis in cancer cells by activating caspases and inhibiting the Akt/mTOR signaling pathway.
Biochemical and Physiological Effects:
BFPTA has been found to exhibit a wide range of biochemical and physiological effects. It has been reported to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. BFPTA has also been found to induce apoptosis in cancer cells and inhibit tumor growth in vivo. In addition, BFPTA has been shown to exhibit antioxidant and anti-inflammatory activities.
Advantages and Limitations for Lab Experiments
BFPTA has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its antimicrobial and anticancer activities make it a promising candidate for further research. However, BFPTA also has some limitations. Its low solubility in water and organic solvents can make it difficult to work with, and its potential toxicity to normal cells may limit its use in certain applications.
Future Directions
There are several future directions for the research on BFPTA. One potential area of study is the development of new derivatives of BFPTA with improved solubility and bioactivity. Another area of study is the investigation of the mechanism of action of BFPTA and its potential targets in bacterial, fungal, and cancer cells. Furthermore, the potential use of BFPTA as a fluorescent probe for the detection of metal ions and as a corrosion inhibitor for mild steel warrants further investigation. Overall, BFPTA is a promising compound with a wide range of potential applications, and further research is needed to fully explore its potential.
Synthesis Methods
The synthesis of BFPTA involves a multistep process that requires the use of various reagents and solvents. The first step involves the condensation of 2-furoic acid hydrazide with benzylidene acetophenone in the presence of glacial acetic acid and ethanol. The resulting product is then cyclized with phenyl isothiocyanate in the presence of potassium carbonate and DMF. The final product is obtained after purification using column chromatography.
Scientific Research Applications
BFPTA has been extensively studied for its potential applications in various fields. It has been found to exhibit antimicrobial, anticancer, and antifungal activities. BFPTA has also been investigated for its potential use as a fluorescent probe for the detection of metal ions. In addition, BFPTA has been studied for its potential use as a corrosion inhibitor for mild steel.
properties
IUPAC Name |
[5-(benzylamino)-3-phenyl-1,2,4-triazol-1-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2/c25-19(17-12-7-13-26-17)24-20(21-14-15-8-3-1-4-9-15)22-18(23-24)16-10-5-2-6-11-16/h1-13H,14H2,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWDKOGNLJPCZCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=NN2C(=O)C3=CC=CO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(benzylamino)-3-phenyl-1H-1,2,4-triazol-1-yl](furan-2-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(4-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-5-[(1-phenyl-1H-pyrazol-4-yl)methoxy]phenol](/img/structure/B5711891.png)
![N-cyclohexyl-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide](/img/structure/B5711897.png)
![1-[2-(1-pyrrolidinylcarbonyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B5711905.png)




![N-(2-methoxy-5-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B5711936.png)
![N'-{[(4-chlorophenyl)sulfonyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5711950.png)
![N-[4-(2-amino-2-oxoethoxy)phenyl]-3,5-dimethoxybenzamide](/img/structure/B5711952.png)
![N-cyclopropyl-3-[(4-fluorobenzoyl)amino]benzamide](/img/structure/B5711956.png)
![2-({[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B5711962.png)